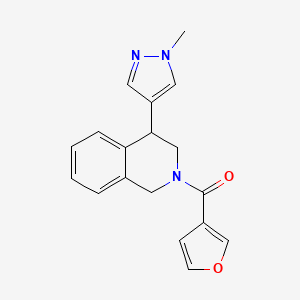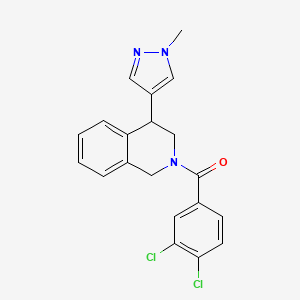![molecular formula C19H15N3O4 B6425004 N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2034427-75-1](/img/structure/B6425004.png)
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrazine ring, and a furan ring. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The pyrazine and furan rings are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is particularly useful for constructing complex benzofuran derivatives, as it reduces side reactions and improves overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, its antimicrobial activity may result from inhibiting key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share structural similarities with N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide but differ in their specific substituents and biological activities .
Uniqueness
This compound is unique due to its combination of a benzofuran core with pyrazine and furan rings, which imparts distinct chemical and biological properties . This unique structure allows for diverse applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-15-5-2-4-12-10-16(26-18(12)15)19(23)22-11-13-17(21-8-7-20-13)14-6-3-9-25-14/h2-10H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLVKIXZVNSALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B6424922.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B6424925.png)
![3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione](/img/structure/B6424937.png)
![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B6424945.png)
![1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B6424948.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6424960.png)
![1-[(thiophen-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea](/img/structure/B6424962.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B6424970.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6424973.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B6424979.png)
![2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6424982.png)


![4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B6424995.png)
